
Dimethyl oxirane-2,2-dicarboxylate
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Overview
Description
Dimethyl oxirane-2,2-dicarboxylate is an organic compound with the molecular formula C6H8O5. It is also known by other names such as dimethyl cis-2,3-epoxysuccinate and dimethyl cis-oxirane-2,3-dicarboxylate . This compound is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether, and two ester groups attached to the ring. It is commonly used in organic synthesis and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl oxirane-2,2-dicarboxylate can be synthesized through several methods. One common synthetic route involves the epoxidation of dimethyl maleate using peracids such as m-chloroperbenzoic acid (m-CPBA) under mild conditions . The reaction proceeds through the formation of an epoxide ring, resulting in the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of eco-friendly and sustainable methods. For example, bio-based epoxy monomers derived from furan precursors can be used to produce this compound. These methods are not only environmentally friendly but also cost-effective .
Chemical Reactions Analysis
Types of Reactions
Dimethyl oxirane-2,2-dicarboxylate undergoes various chemical reactions, including:
Ring-opening reactions: The epoxide ring can be opened under acidic or basic conditions, leading to the formation of diols or other products.
Substitution reactions: The compound can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atoms of the epoxide ring.
Oxidation and reduction reactions: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.
Common Reagents and Conditions
Acidic conditions: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) can be used to catalyze the ring-opening of the epoxide.
Basic conditions: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used for base-catalyzed ring-opening reactions.
Oxidizing agents: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used for oxidation reactions.
Major Products Formed
The major products formed from these reactions include diols, substituted epoxides, and various oxidized or reduced derivatives .
Scientific Research Applications
Dimethyl oxirane-2,2-dicarboxylate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of dimethyl oxirane-2,2-dicarboxylate involves the reactivity of the epoxide ring. The ring strain in the three-membered oxirane ring makes it highly reactive towards nucleophiles. When the ring is opened, it can form various products depending on the nature of the nucleophile and the reaction conditions . The molecular targets and pathways involved in these reactions include the formation of covalent bonds with nucleophilic sites on other molecules, leading to the formation of new chemical structures .
Comparison with Similar Compounds
Dimethyl oxirane-2,2-dicarboxylate can be compared with other similar compounds such as:
Dimethyl maleate: A precursor in the synthesis of this compound.
Dimethyl fumarate: Another related compound with similar chemical properties.
Dimethyl succinate: A compound with two ester groups but lacking the epoxide ring.
The uniqueness of this compound lies in its epoxide ring, which imparts distinct reactivity and chemical properties compared to its analogs .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for dimethyl oxirane-2,2-dicarboxylate, and how are reaction conditions optimized?
this compound is typically synthesized via epoxidation of dimethyl acetylenedicarboxylate using peracids (e.g., meta-chloroperbenzoic acid) in aprotic solvents like dichloromethane at 0–25°C . Optimization involves adjusting stoichiometry, reaction time, and temperature to balance yield and selectivity. For example, excess peracid may improve conversion but risk over-oxidation. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is standard .
Q. How is the purity and structural integrity of this compound validated in synthetic workflows?
Characterization employs nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm stereochemistry and functional groups. High-resolution mass spectrometry (HRMS) validates molecular weight. Purity is assessed using gas chromatography (GC) or high-performance liquid chromatography (HPLC) with UV detection, referencing retention times against standards .
Q. What solvents and catalysts are compatible with this compound in downstream reactions?
Polar aprotic solvents (e.g., DMF, THF) are preferred for nucleophilic ring-opening reactions. Lewis acids like BF₃·Et₂O or transition-metal catalysts (e.g., Pd/C) enhance reactivity in cycloadditions or cross-coupling reactions. Catalytic systems must avoid protic conditions that could hydrolyze the ester groups .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of [2+2] cycloadditions involving this compound?
The electron-deficient nature of the oxirane ring drives regioselective [2+2] cycloadditions with alkenes or alkynes. Computational studies (e.g., frontier molecular orbital theory) reveal that the LUMO of the oxirane interacts preferentially with the HOMO of electron-rich dienophiles. Experimental validation via kinetic isotope effects or substituent-tuning experiments can resolve competing pathways .
Q. How can contradictions in reported catalytic efficiencies for epoxide ring-opening reactions be resolved?
Discrepancies often arise from differences in catalyst loading, solvent polarity, or nucleophile strength. Systematic screening using design of experiments (DoE) methodologies—such as factorial designs—can isolate critical variables. For example, varying Lewis acid concentrations (e.g., ZnCl₂ vs. FeCl₃) and monitoring kinetics via in-situ IR spectroscopy clarifies optimal conditions .
Q. What computational strategies predict novel reaction pathways for this compound in complex systems?
Quantum chemical calculations (e.g., DFT) model transition states and intermediates, while machine learning algorithms correlate experimental data with computational descriptors. The ICReDD approach integrates reaction path searches, transition-state analysis, and Bayesian optimization to prioritize high-yield pathways. Feedback loops between simulations and bench experiments accelerate discovery .
Q. How do steric and electronic effects influence the reactivity of this compound in multi-component reactions?
Steric hindrance from the geminal ester groups limits nucleophilic attack to less hindered positions, while electron-withdrawing ester substituents polarize the oxirane ring, enhancing electrophilicity. Competitive inhibition studies (e.g., using bulky nucleophiles) and Hammett plots quantify these effects. X-ray crystallography of intermediates provides structural validation .
Q. Methodological Considerations
- Data Analysis : Use multivariate regression to deconvolute synergistic effects in catalytic systems .
- Safety : Handle this compound in fume hoods with nitrile gloves; avoid inhalation due to potential respiratory irritation .
- Instrumentation : Pair GC-MS with electron ionization (EI) for fragmentation patterns that confirm reaction byproducts .
Properties
CAS No. |
78465-00-6 |
---|---|
Molecular Formula |
C6H8O5 |
Molecular Weight |
160.12 g/mol |
IUPAC Name |
dimethyl oxirane-2,2-dicarboxylate |
InChI |
InChI=1S/C6H8O5/c1-9-4(7)6(3-11-6)5(8)10-2/h3H2,1-2H3 |
InChI Key |
PJLQPEUDSPSLDR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CO1)C(=O)OC |
Origin of Product |
United States |
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